molecular formula C8H14O3 B14567069 3-Methylhept-4-yne-2,3,6-triol CAS No. 61370-34-1

3-Methylhept-4-yne-2,3,6-triol

Cat. No.: B14567069
CAS No.: 61370-34-1
M. Wt: 158.19 g/mol
InChI Key: FNFOEWAZFFPUND-UHFFFAOYSA-N
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Description

3-Methylhept-4-yne-2,3,6-triol is an organic compound with the molecular formula C8H14O3 It contains a carbon-carbon triple bond (alkyne) and three hydroxyl groups (alcohols), making it a multifunctional molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhept-4-yne-2,3,6-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor followed by the introduction of hydroxyl groups through oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the synthetic routes for cost-effectiveness and efficiency. These processes often use continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-4-yne-2,3,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the alkyne can produce alkenes or alkanes.

Scientific Research Applications

3-Methylhept-4-yne-2,3,6-triol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-catalyzed reactions involving alcohols.

    Medicine: Its unique structure may be explored for developing new pharmaceuticals or as a precursor for drug synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylhept-4-yne-2,3,6-triol depends on its interactions with other molecules. The alkyne group can participate in cycloaddition reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methylhept-3-yne: Similar structure but lacks the hydroxyl groups.

    3-Heptene, 6-methyl-: Contains a double bond instead of a triple bond.

    4-Heptyne-2,3,6-triol: Similar structure but with different positioning of the methyl group.

Uniqueness

3-Methylhept-4-yne-2,3,6-triol is unique due to the combination of an alkyne and multiple hydroxyl groups in its structure. This combination provides a versatile platform for various chemical transformations and applications that are not possible with simpler compounds.

Properties

CAS No.

61370-34-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-methylhept-4-yne-2,3,6-triol

InChI

InChI=1S/C8H14O3/c1-6(9)4-5-8(3,11)7(2)10/h6-7,9-11H,1-3H3

InChI Key

FNFOEWAZFFPUND-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C)(C(C)O)O)O

Origin of Product

United States

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